phosphanium bromide CAS No. 224809-06-7](/img/structure/B14253130.png)
[(2-Oxo-2H-1-benzopyran-6-yl)methyl](triphenyl)phosphanium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Oxo-2H-1-benzopyran-6-yl)methylphosphanium bromide is a compound that belongs to the class of phosphonium salts It is characterized by the presence of a benzopyran moiety, which is a fused ring system consisting of a benzene ring and a pyran ring, and a triphenylphosphonium group
Métodos De Preparación
The synthesis of (2-Oxo-2H-1-benzopyran-6-yl)methylphosphanium bromide typically involves the reaction of a benzopyran derivative with triphenylphosphine and a suitable brominating agent. One common method includes the following steps:
Starting Material Preparation: The benzopyran derivative is prepared through a series of reactions starting from a suitable precursor, such as a coumarin derivative.
Phosphonium Salt Formation: The benzopyran derivative is then reacted with triphenylphosphine in the presence of a brominating agent, such as bromine or N-bromosuccinimide (NBS), to form the desired phosphonium salt.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure (2-Oxo-2H-1-benzopyran-6-yl)methylphosphanium bromide.
Análisis De Reacciones Químicas
(2-Oxo-2H-1-benzopyran-6-yl)methylphosphanium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Addition: The benzopyran moiety can participate in addition reactions with electrophiles, leading to the formation of various addition products.
Aplicaciones Científicas De Investigación
(2-Oxo-2H-1-benzopyran-6-yl)methylphosphanium bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphonium salts and other derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of (2-Oxo-2H-1-benzopyran-6-yl)methylphosphanium bromide involves its interaction with specific molecular targets and pathways. The compound can interact with cellular components such as enzymes, receptors, and nucleic acids, leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anticancer activity could be attributed to its ability to induce apoptosis or inhibit cell proliferation.
Comparación Con Compuestos Similares
(2-Oxo-2H-1-benzopyran-6-yl)methylphosphanium bromide can be compared with other similar compounds, such as:
Coumarin Derivatives: These compounds share the benzopyran moiety and exhibit similar photophysical and biological properties.
Triphenylphosphonium Salts: These compounds have the triphenylphosphonium group and are used in various chemical and biological
Propiedades
Número CAS |
224809-06-7 |
|---|---|
Fórmula molecular |
C28H22BrO2P |
Peso molecular |
501.3 g/mol |
Nombre IUPAC |
(2-oxochromen-6-yl)methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C28H22O2P.BrH/c29-28-19-17-23-20-22(16-18-27(23)30-28)21-31(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26;/h1-20H,21H2;1H/q+1;/p-1 |
Clave InChI |
STIUSUNKPYCONM-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)[P+](CC2=CC3=C(C=C2)OC(=O)C=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(3,5-Dimethylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B14253052.png)
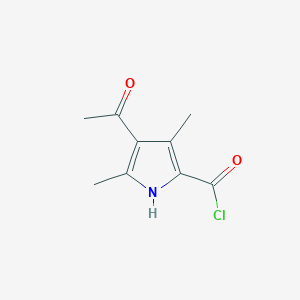
![2-Hydroxy-6-[6-(trifluoromethyl)pyridin-2-yl]benzoic acid](/img/structure/B14253061.png)
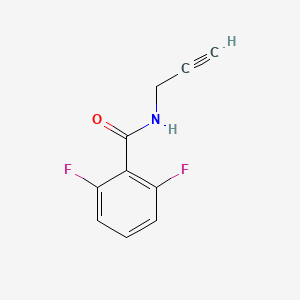
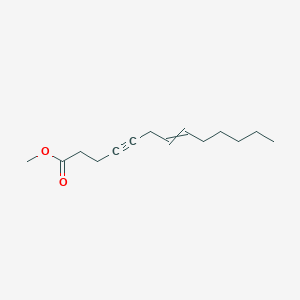
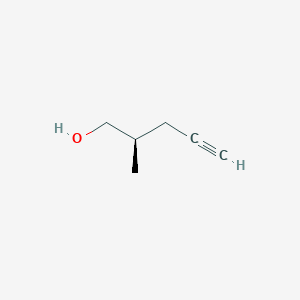
![2,2'-[(4-{(E)-[2-(Pyridin-4-yl)-1,3-benzothiazol-6-yl]diazenyl}phenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14253091.png)
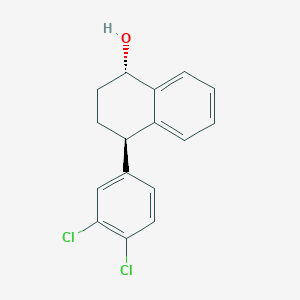
![Acetamide, 2,2,2-trifluoro-N-[6-(phenylmethyl)-2-oxa-6-azaspiro[3.4]oct-8-yl]-](/img/structure/B14253097.png)
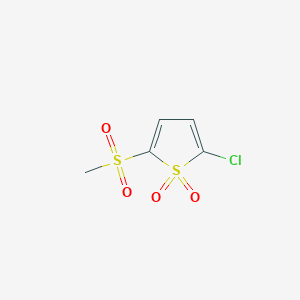

![(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B14253119.png)
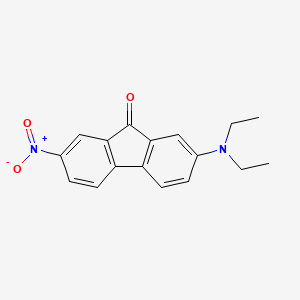
![4-[5-(Dimethylamino)thiophen-2-yl]-1-methylpyridin-1-ium](/img/structure/B14253134.png)
